molecular formula C22H21FN4O2 B2372948 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2034578-64-6

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide

Cat. No.: B2372948
CAS No.: 2034578-64-6
M. Wt: 392.434
InChI Key: HKUSCSWKZYACSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a diphenyl group, and a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluoropyrimidine moiety: This can be achieved by reacting 5-fluoropyrimidine with appropriate reagents to introduce the desired substituents.

    Coupling with piperidine: The fluoropyrimidine derivative is then coupled with a piperidine ring, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.

    Introduction of the diphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The diphenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its overall pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
  • **(4-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • **(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Uniqueness

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the fluoropyrimidine and diphenyl groups enhances its potential for biological activity and makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSCSWKZYACSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.